6-(3-methoxyphenyl)-2-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one
Description
This compound features a 2,3-dihydropyridazin-3-one core linked to a 1,2,4-oxadiazole moiety substituted with a 3,4,5-trimethoxyphenyl group and a 3-methoxyphenyl side chain. The dihydropyridazinone scaffold is known for its conformational rigidity and hydrogen-bonding capacity, while the oxadiazole ring contributes to π-π stacking interactions and metabolic stability . The trimethoxyphenyl group is frequently associated with antitubulin activity, as seen in combretastatin analogs . Though direct pharmacological data for this compound is absent in the provided evidence, its structural features align with bioactive molecules targeting cancer and inflammation .
Properties
IUPAC Name |
6-(3-methoxyphenyl)-2-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O6/c1-29-16-7-5-6-14(10-16)17-8-9-21(28)27(25-17)13-20-24-23(26-33-20)15-11-18(30-2)22(32-4)19(12-15)31-3/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDJJWKPBISFCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs (dihydropyridazinone, oxadiazole, or trimethoxyphenyl groups) and are compared based on synthesis, substituent effects, and inferred bioactivity:
*Calculated based on molecular formula inferred from structure.
Key Observations
Role of Oxadiazole and Trimethoxyphenyl Groups: The oxadiazole ring enhances metabolic stability and binding affinity in heterocyclic systems . In the target compound, its conjugation with trimethoxyphenyl mirrors combretastatin-like antitubulin agents, which disrupt microtubule assembly . Compounds with 3,4,5-trimethoxyphenyl (e.g., ) show pronounced anticancer activity due to enhanced interactions with tubulin’s colchicine-binding site .
Dihydropyridazinone vs. Thienopyrimidinone Cores: The dihydropyridazinone core (target compound and ) offers a planar structure for intercalation, whereas thienopyrimidinone () provides extended aromaticity for kinase inhibition .
Substituent Effects on Bioactivity :
- Fluorinated or chlorinated aryl groups (e.g., ) improve lipophilicity and target selectivity. The target compound’s 3-methoxyphenyl may balance solubility and membrane permeability .
Synthetic Routes: The target compound’s oxadiazole moiety likely derives from cyclization of acylhydrazides (similar to ’s oxazolone synthesis) . Dihydropyridazinones are typically synthesized via cyclocondensation of hydrazines with diketones .
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